1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S2/c1-2-12-28(25,26)22-11-3-4-16-13-18(9-10-19(16)22)21-27(23,24)14-15-5-7-17(20)8-6-15/h5-10,13,21H,2-4,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGANBAELFDYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases. This article explores its biological activity based on available research findings, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C19H23FN2O4S2
- Molecular Weight: 426.5 g/mol
- CAS Number: 946284-50-0
| Property | Value |
|---|---|
| Molecular Formula | C19H23FN2O4S2 |
| Molecular Weight | 426.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The compound functions primarily through modulation of the retinoic acid receptor-related orphan receptor gamma t (RORγt), which plays a crucial role in the differentiation and function of Th17 cells. These cells are implicated in various autoimmune conditions. By acting as an inverse agonist of RORγt, this compound may reduce the inflammatory response associated with these diseases .
Pharmacological Activity
Recent studies have demonstrated that this compound exhibits promising pharmacokinetic properties:
- Bioavailability: The compound shows enhanced oral bioavailability compared to similar compounds, with reported values of approximately 48.1% in mice and 32.9% in rats .
- Therapeutic Efficacy: In animal models of psoriasis and rheumatoid arthritis, this compound effectively reduced disease symptoms at lower doses than previously tested analogs .
Efficacy in Autoimmune Models
A study published in November 2024 highlighted the efficacy of this compound in treating Th17-mediated autoimmune diseases. The results indicated significant improvement in clinical scores for psoriasis in treated mice compared to controls. Notably, no adverse effects were observed over a two-week administration period .
Comparative Analysis with Other Compounds
In comparative studies with GSK2981278 (a related compound), this compound demonstrated superior therapeutic effects at lower doses. This suggests a more favorable safety profile and potential for clinical use .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N-(1-(Ethylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Methanesulfonamide
- Molecular Formula : C₁₈H₂₁ClN₂O₄S₂
- Molecular Weight : 429.0
- Key Differences :
- Halogen Substitution : Chlorine (Cl) replaces fluorine (F) on the phenyl ring. Chlorine’s higher electronegativity and larger atomic radius may enhance lipophilicity but reduce metabolic stability compared to fluorine.
- Sulfonyl Group : Ethylsulfonyl (C₂H₅SO₂) vs. propylsulfonyl (C₃H₇SO₂). The longer alkyl chain in the target compound may improve membrane permeability but increase steric hindrance.
- Data Gap: No melting point or solubility data are reported for this analog.
1-(3-Fluoro-4-Methylphenyl)-N-(2-Oxo-1-Propyl-1,2,3,4-Tetrahydroquinolin-6-yl)Methanesulfonamide
- Tetrahydroquinolin Modification: A 2-oxo group replaces the sulfonyl moiety at position 1. This carbonyl group may enhance hydrogen-bonding interactions but reduce sulfonamide-specific enzyme targeting.
- Data Gap: No molecular weight or biological activity data are provided in the evidence.
Sulfonamide-Based Pesticides (e.g., Tolylfluanid)
- Example Compound: 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide (Tolylfluanid).
- Comparison: Functional Groups: Shares the sulfonamide core but includes dichloro and dimethylamino substituents, which are absent in the target compound. The target compound’s fluorophenyl and tetrahydroquinoline groups suggest possible pharmacological rather than pesticidal applications.
Structural-Activity Relationship (SAR) Insights
Research Findings and Gaps
- Electron Effects : Fluorine’s electronegativity may enhance target binding compared to chlorine, as seen in kinase inhibitors where halogen interactions are critical .
- Alkyl Chain Impact : Propylsulfonyl’s extended chain could improve pharmacokinetics but requires empirical validation.
- Data Limitations : Absence of melting points, solubility, and explicit biological data for most analogs restricts direct comparisons.
Q & A
Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Intermediate Preparation : Start with functionalized tetrahydroquinoline derivatives. For example, oxidize diols using NaIO₄ in a THF/H₂O solvent system (5:1 ratio) to generate aldehyde intermediates, as demonstrated in analogous sulfonamide syntheses .
- Sulfonylation : React the tetrahydroquinoline intermediate with methanesulfonyl chloride or fluorophenyl-substituted sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and confirm with LC-MS .
- Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonylating agents) and reaction time (12–24 hours) to maximize yield.
Q. How can researchers characterize this compound’s structural and physicochemical properties?
Methodological Answer:
- Structural Confirmation :
- Physicochemical Properties :
Q. What analytical techniques are critical for detecting impurities in this sulfonamide derivative?
Methodological Answer :
- HPLC-PDA/MS : Use a C18 column (e.g., Chromolith) with acetonitrile/water gradients to separate byproducts. Monitor UV absorption at 254 nm .
- Elemental Analysis : Confirm purity (>98%) by comparing calculated vs. observed C, H, N, S content .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative impurities .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, and what assays are suitable for target validation?
Methodological Answer :
- Target Identification :
- Mechanistic Studies :
Q. How can structural modifications enhance this compound’s pharmacological profile?
Methodological Answer :
Q. How should researchers address contradictions in reported spectroscopic data or bioactivity results?
Methodological Answer :
- Data Reconciliation :
- Reproducibility : Repeat experiments under standardized conditions (e.g., solvent purity, temperature control) .
- Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Crystallography : Grow single crystals (e.g., via slow evaporation in ethanol) for X-ray diffraction to confirm stereochemistry .
- Bioactivity Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
